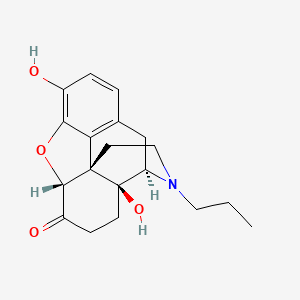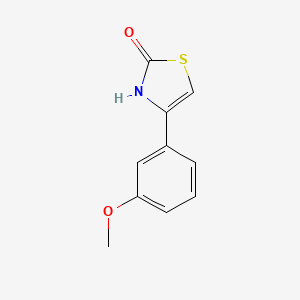
1-Bromo-2-fluoro-4-méthoxy-3-nitrobenzène
Vue d'ensemble
Description
Applications De Recherche Scientifique
GS-5745 has been extensively studied for its potential therapeutic applications in various diseases. Some of the key research applications include:
Cancer Treatment: GS-5745 has shown promise in treating various types of cancer, including gastric cancer, pancreatic cancer, and colorectal cancer. .
Inflammatory Diseases: GS-5745 has been investigated for its potential in treating inflammatory diseases such as ulcerative colitis and Crohn’s disease. .
Fibrotic Diseases: GS-5745 has also been studied for its potential in treating fibrotic diseases, where excessive extracellular matrix remodeling leads to tissue fibrosis
Mécanisme D'action
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene compounds typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to various changes within the cell .
Biochemical Pathways
It is known that nitrobenzene compounds can participate in various biochemical reactions, such as nitration, bromination, and methoxylation .
Pharmacokinetics
The compound’s predicted boiling point is 2982±350 °C and its predicted density is 1716±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
The compound’s interactions with its targets can lead to various changes within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene. It is known that the compound should be stored in a dry, room temperature environment .
Méthodes De Préparation
La préparation de GS-5745 implique la technologie de l'ADN recombinant. Le gène codant l'anticorps monoclonal est inséré dans un vecteur d'expression approprié, qui est ensuite introduit dans une lignée cellulaire hôte, telle que les cellules d'ovaire de hamster chinois (CHO). Les cellules hôtes sont cultivées dans des conditions spécifiques pour produire l'anticorps, qui est ensuite purifié en utilisant des techniques telles que la chromatographie d'affinité de protéine A .
Analyse Des Réactions Chimiques
GS-5745, étant un anticorps monoclonal, ne subit pas de réactions chimiques typiques comme les petites molécules. Il peut interagir avec sa cible, la métalloprotéinase matricielle 9, par le biais d'interactions de liaison. Cette liaison inhibe l'activité enzymatique de la métalloprotéinase matricielle 9, l'empêchant de dégrader la matrice extracellulaire .
Applications de la recherche scientifique
GS-5745 a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies. Certaines des principales applications de la recherche comprennent :
Traitement du cancer : GS-5745 s'est montré prometteur dans le traitement de divers types de cancer, notamment le cancer gastrique, le cancer pancréatique et le cancer colorectal. .
Maladies inflammatoires : GS-5745 a été étudié pour son potentiel dans le traitement de maladies inflammatoires telles que la colite ulcéreuse et la maladie de Crohn. .
Maladies fibrotiques : GS-5745 a également été étudié pour son potentiel dans le traitement de maladies fibrotiques, où un remodelage excessif de la matrice extracellulaire conduit à une fibrose tissulaire
Mécanisme d'action
GS-5745 exerce ses effets en se liant spécifiquement à la métalloprotéinase matricielle 9, inhibant son activité enzymatique. La métalloprotéinase matricielle 9 est impliquée dans la dégradation de la matrice extracellulaire, ce qui est crucial pour l'invasion tumorale et la métastase. En inhibant la métalloprotéinase matricielle 9, GS-5745 peut empêcher la dégradation de la matrice extracellulaire, réduisant ainsi la croissance tumorale et la métastase .
Comparaison Avec Des Composés Similaires
GS-5745 est unique en raison de sa forte affinité et de sa sélectivité pour la métalloprotéinase matricielle 9. D'autres composés similaires comprennent :
Marimastat : Un inhibiteur de métalloprotéinase matricielle à large spectre qui cible plusieurs métalloprotéinases matricielles, y compris la métalloprotéinase matricielle 9. .
Batimastat : Un autre inhibiteur de métalloprotéinase matricielle à large spectre présentant des limitations similaires à celles du marimastat
TIMP-1 : L'inhibiteur tissulaire des métalloprotéinases 1 est un inhibiteur endogène des métalloprotéinases matricielles, y compris la métalloprotéinase matricielle 9. .
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJAOMRFFXQENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718324 | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352317-80-6, 1518996-49-0 | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GS-5745 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)


![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)




